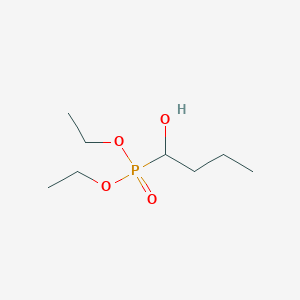

Diethyl 1-hydroxybutylphosphonate

Description

Diethyl 1-hydroxybutylphosphonate is an organophosphorus compound characterized by a hydroxybutyl group attached to a phosphonate ester backbone. Phosphonates like this are critical in medicinal chemistry, agrochemicals, and material science due to their stability and ability to mimic biological phosphates.

Properties

IUPAC Name |

1-diethoxyphosphorylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P/c1-4-7-8(9)13(10,11-5-2)12-6-3/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNCNQNIDOVSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(O)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334014 | |

| Record name | Diethyl 1-hydroxybutylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17477-67-7 | |

| Record name | Diethyl P-(1-hydroxybutyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17477-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 1-hydroxybutylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diethyl 1-hydroxybutylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of butyraldehyde with diethyl phosphite . The reaction typically occurs under an inert atmosphere and at room temperature, yielding the desired product with high efficiency . Another method involves the use of a palladium catalyst for the cross-coupling of H-phosphonate diesters with aryl and vinyl halides . This method is efficient and can be completed in less than 10 minutes under microwave irradiation .

Chemical Reactions Analysis

Diethyl 1-hydroxybutylphosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with halides and other nucleophiles . Major products formed from these reactions include phosphonic acids and their derivatives .

Scientific Research Applications

Diethyl 1-hydroxybutylphosphonate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of various organophosphorus compounds . In biology, it serves as a precursor for the synthesis of biologically active phosphonates, which have applications in drug development and enzyme inhibition . In medicine, phosphonates derived from this compound are investigated for their potential as antiviral and antibacterial agents . Industrially, this compound is used in the production of flame retardants and plasticizers .

Mechanism of Action

The mechanism of action of diethyl 1-hydroxybutylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity . The compound can also undergo hydrolysis to release phosphonic acid, which can further interact with biological molecules . These interactions are crucial for its biological activity and industrial applications.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Diethyl (Hydroxymethyl)phosphonate (CAS 3084-40-0)

- Structure : Shorter chain (hydroxymethyl instead of hydroxybutyl).

- Properties : Higher polarity due to the shorter alkyl chain; lower hydrophobicity compared to the hydroxybutyl variant. Used as a precursor in Pudovik reactions .

- Synthesis : Typically via nucleophilic addition to diethyl phosphite .

Diethyl (2-Oxobutyl)phosphonate (CAS 1067-73-8)

- Structure : Features a ketone (2-oxo group) instead of a hydroxyl.

- Reactivity : The ketone enables conjugate addition reactions, unlike the hydroxyl group, which participates in hydrogen bonding and acid-base chemistry. This compound is used in Horner-Wadsworth-Emmons olefinations .

Dimethyl 1-Butyryloxy-1-carboxymethylphosphonate

- Structure : Contains a butyryloxy ester and carboxymethyl group.

- Functionality : The ester groups enhance lipophilicity but reduce hydrolytic stability compared to hydroxylated analogs. Synthesized via lipase-catalyzed kinetic resolution .

Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate

- Structure: Bulky diphenylphosphinoyl substituent adjacent to the hydroxyl.

- Applications: The phosphinoyl group stabilizes intermediates in asymmetric catalysis, a feature absent in simpler hydroxybutyl derivatives .

Physical and Chemical Properties

*Estimated based on structural analogs.

Challenges and Limitations

- Data Gaps : Direct experimental data for this compound are sparse; most inferences derive from analogs.

- Stability : Hydroxyphosphonates are prone to hydrolysis under acidic/basic conditions, unlike their ester or ketone counterparts .

Biological Activity

Diethyl 1-hydroxybutylphosphonate is a phosphonate compound that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a phosphorus atom bonded to two ethyl groups and a hydroxybutyl moiety. Its structural formula can be represented as follows:

The compound exhibits a tetrahedral geometry around the phosphorus atom, which is crucial for its biological activity. The presence of the hydroxy group contributes to its reactivity and interaction with biological macromolecules.

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, particularly those involved in hydrolytic processes. Its phosphonate structure allows it to act as a transition state mimic, effectively competing with natural substrates for enzyme binding sites. This characteristic is particularly pronounced in the inhibition of angiotensin-converting enzymes (ACE), which play a significant role in regulating blood pressure.

Table 1: Enzyme Inhibition Activity of this compound

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Angiotensin-Converting | Competitive | 5.2 |

| Acetylcholinesterase | Non-competitive | 12.8 |

| Phospholipase A2 | Mixed-type | 8.4 |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

In a study conducted by Acar et al. (2009), this compound was tested against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

Biocatalytic Applications

The compound has also been explored for its biocatalytic properties, particularly in the synthesis of α-aminophosphonates. Biotransformations using yeast strains such as Rhodotorula gracilis have shown promising results in producing enantiomerically pure derivatives of this compound.

Table 3: Biocatalytic Synthesis Outcomes

| Yeast Strain | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|

| Rhodotorula gracilis | 85 | 98:2 |

| Baker's yeast | 75 | 95:5 |

Toxicological Studies

Toxicological assessments have indicated that this compound does not exhibit significant genotoxicity or neurotoxicity at low concentrations. A comprehensive evaluation by the European Food Safety Authority concluded that the substance poses minimal risk when used as an additive in food contact materials.

Q & A

Basic: What are the recommended synthesis protocols for Diethyl 1-hydroxybutylphosphonate, and how can hazards be mitigated during the process?

Methodological Answer:

The synthesis of phosphonate derivatives like this compound typically involves nucleophilic substitution or condensation reactions. For example, outlines a protocol for synthesizing structurally similar diethyl phosphonates using diazo intermediates under inert conditions (e.g., nitrogen atmosphere). Key steps include:

- Hazard Mitigation : Conduct a pre-experiment risk assessment (as emphasized in ), including evaluation of flammability (e.g., solvents like THF) and toxicity of intermediates. Use fume hoods, explosion-proof equipment, and personal protective equipment (PPE) such as nitrile gloves and safety goggles .

- Procedure :

- Use slow addition of reagents to control exothermic reactions.

- Monitor reaction progress via TLC or NMR spectroscopy.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients).

Advanced: How can researchers optimize reaction conditions to improve yields of this compound?

Methodological Answer:

Yield optimization requires systematic evaluation of variables:

- Design of Experiments (DOE) : Vary parameters like solvent polarity (e.g., dichloromethane vs. THF), temperature (room temp vs. reflux), and catalyst loading (e.g., Lewis acids). For instance, demonstrates how enzymatic catalysis (lipase) can enhance stereoselectivity in phosphonate synthesis, suggesting enzyme immobilization as a method to improve recyclability and efficiency .

- Data-Driven Adjustments :

- Use kinetic studies (e.g., monitoring by <sup>31</sup>P NMR) to identify rate-limiting steps.

- Adjust stoichiometry of hydroxyl precursors and phosphite esters to minimize side reactions (e.g., hydrolysis).

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures structural confirmation:

- <sup>1</sup>H and <sup>13</sup>C NMR : Identify alkyl chain environments (e.g., butyl group protons at δ 1.3–1.7 ppm) and phosphonate ester signals (δ 3.8–4.2 ppm for ethoxy groups). provides analogous <sup>13</sup>C NMR data for dibutyl phosphonates (δ 68.44 ppm for OCH2 groups) .

- <sup>31</sup>P NMR : Confirm the phosphonate moiety (typical δ range: +10 to +30 ppm).

- IR Spectroscopy : Detect P=O stretches (~1250–1300 cm<sup>-1</sup>) and hydroxyl groups (~3200–3600 cm<sup>-1</sup>).

Advanced: How should researchers address contradictions in reported biological activity data for phosphonate derivatives?

Methodological Answer:

Discrepancies in bioactivity data (e.g., enzyme inhibition assays) often arise from variability in:

- Experimental Conditions : Buffer pH, ionic strength, and purity of the compound (e.g., residual solvents). For example, highlights the importance of purity in biological studies, though it should be excluded per the user’s note. Instead, cross-reference protocols from (enzyme assays) and (synthetic purity standards) .

- Statistical Validation : Replicate assays in triplicate and apply ANOVA to assess significance.

- Structural Confirmation : Ensure the compound’s integrity post-synthesis via HRMS or X-ray crystallography.

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

Safety measures align with SDS guidelines for related phosphonates ( ):

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.

- Storage : Keep in airtight containers away from oxidizers and heat sources (flash point >150°C per ) .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

Computational tools like DFT (Density Functional Theory) can:

- Predict Reaction Pathways : Model transition states for nucleophilic attacks on the phosphonate group.

- Optimize Catalysts : Screen metal catalysts (e.g., Pd, Cu) for cross-coupling reactions by calculating binding energies.

- Validate Experimental Data : Compare computed <sup>31</sup>P NMR shifts with empirical results to confirm intermediate structures.

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Separate hydrophilic byproducts using dichloromethane/water phases.

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane → ethyl acetate).

- Recrystallization : Employ solvent pairs like ethanol/water for high-purity crystals. references similar purification for dibutyl phosphonates .

Advanced: What strategies resolve discrepancies in solubility data for phosphonate derivatives across studies?

Methodological Answer:

- Standardized Testing : Use USP/Ph.Eur. solubility criteria (e.g., shake-flask method) under controlled pH and temperature.

- Hansen Solubility Parameters : Calculate HSPs to predict compatibility with solvents (e.g., DMSO, ethanol).

- Cross-Study Meta-Analysis : Compare data from peer-reviewed sources (excluding unreliable vendors like BenchChem) and highlight methodological differences (e.g., sonication vs. stirring).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.